molecular formula C13H24N2O3S B2700233 N-((1-(methylsulfonyl)piperidin-4-yl)methyl)cyclopentanecarboxamide CAS No. 1235077-47-0

N-((1-(methylsulfonyl)piperidin-4-yl)methyl)cyclopentanecarboxamide

Cat. No.: B2700233
CAS No.: 1235077-47-0
M. Wt: 288.41
InChI Key: YNUUUJZJWRALQI-UHFFFAOYSA-N
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Description

N-((1-(methylsulfonyl)piperidin-4-yl)methyl)cyclopentanecarboxamide is a synthetic organic compound characterized by its unique structure, which includes a piperidine ring substituted with a methylsulfonyl group and a cyclopentanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(methylsulfonyl)piperidin-4-yl)methyl)cyclopentanecarboxamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The starting material, 4-piperidone, is reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to form 1-(methylsulfonyl)piperidin-4-one.

    Reductive Amination: The intermediate is then subjected to reductive amination with formaldehyde and a reducing agent like sodium cyanoborohydride to yield 1-(methylsulfonyl)piperidin-4-yl)methanol.

    Amide Formation: The final step involves the reaction of the alcohol with cyclopentanecarboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction of the sulfonyl group can yield the corresponding sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methylsulfonyl group, to introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation over palladium on carbon (Pd/C) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-((1-(methylsulfonyl)piperidin-4-yl)methyl)cyclopentanecarboxamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of neuropharmacology and anti-inflammatory research.

Medicine

Medically, the compound is investigated for its potential therapeutic effects. Its structural features suggest it could be useful in the treatment of conditions such as chronic pain, inflammation, and certain neurological disorders.

Industry

Industrially, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-((1-(methylsulfonyl)piperidin-4-yl)methyl)cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s piperidine ring can mimic natural substrates, allowing it to bind to active sites and modulate biological pathways. The methylsulfonyl group enhances its solubility and bioavailability, facilitating its distribution within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide
  • N-((1-(methylsulfonyl)piperidin-4-yl)methyl)cyclohexanecarboxamide
  • N-((1-(methylsulfonyl)piperidin-4-yl)methyl)cycloheptanecarboxamide

Uniqueness

Compared to similar compounds, N-((1-(methylsulfonyl)piperidin-4-yl)methyl)cyclopentanecarboxamide is unique due to its specific cyclopentanecarboxamide moiety, which imparts distinct physicochemical properties. This structural feature can influence its binding affinity and selectivity towards biological targets, making it a valuable compound for specialized applications.

Properties

IUPAC Name

N-[(1-methylsulfonylpiperidin-4-yl)methyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3S/c1-19(17,18)15-8-6-11(7-9-15)10-14-13(16)12-4-2-3-5-12/h11-12H,2-10H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNUUUJZJWRALQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)CNC(=O)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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